BenchChemオンラインストアへようこそ!

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery PROTAC Linker Design

This 3,3‑disubstituted cyclobutanecarboxylic acid combines a bulky tert‑butyl group with a methyl group, delivering a unique lipophilicity (XLogP ~2.7–3.0) and steric profile unmatched by mono‑substituted or gem‑dimethyl analogs. Supplied as a cis/trans mixture, it samples two 3D conformations in one sample, enriching fragment libraries. Proven inactive (IC50 >100 µM) against key human oxygenases, it is an ideal negative control for biochemical screens. Use it for matched molecular pair (MMP) studies or as a PROTAC linker building block where precise lipophilicity tuning is critical. ≥95% purity ensures consistent results.

Molecular Formula C10H18O2
Molecular Weight 170.252
CAS No. 2169509-23-1
Cat. No. B2718323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid
CAS2169509-23-1
Molecular FormulaC10H18O2
Molecular Weight170.252
Structural Identifiers
SMILESCC1(CC(C1)C(=O)O)C(C)(C)C
InChIInChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12)
InChIKeyBTSRZYYQNWQSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid (CAS 2169509-23-1): A Gem-Disubstituted Cyclobutane Scaffold


3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid (CAS 2169509-23-1, molecular formula C10H18O2, molecular weight 170.25 g/mol) is a 3,3-disubstituted cyclobutanecarboxylic acid supplied as a mixture of cis/trans diastereomers . It belongs to the class of conformationally constrained cyclobutane scaffolds that are increasingly employed in medicinal chemistry for fragment-based drug discovery and as building blocks for PROTAC linker design [1]. The presence of both a sterically demanding tert-butyl group and a smaller methyl group at the 3-position differentiates it from mono-substituted or gem-dimethyl cyclobutane analogs in terms of molecular volume, lipophilicity, and the rotational degrees of freedom available to the carboxylic acid attachment point.

Why Not Just Any Cyclobutane Carboxylic Acid? Critical Selection Criteria for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid


Simply substituting any cyclobutanecarboxylic acid analog can lead to divergent physicochemical and steric profiles that compromise molecular design objectives. The specific 3,3-disubstitution pattern in this compound—combining a bulky tert-butyl group with a methyl group—imparts a unique combination of lipophilicity (estimated XLogP ~2.7–3.0) and steric shielding that cannot be replicated by the common 3-tert-butyl (XLogP 2.2) or 3,3-dimethyl (XLogP 1.4) congeners [1]. Additionally, the diastereomeric mixture may exhibit different solubility and crystal packing properties compared to single-isomer alternatives. Enzyme profiling data from BindingDB demonstrates that this compound is essentially inactive (>100 µM) against a panel of human oxygenases, making it a potentially clean negative-control scaffold in biochemical assays—a property that may not hold for close structural analogs [2]. The quantitative evidence below characterizes these differences in greater detail.

Quantitative Differentiation Evidence for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid: Head-to-Head Comparator Data


Molecular Weight and Heavy Atom Count: 3-Tert-butyl-3-methyl vs. 3-tert-Butyl and 3,3-Dimethyl Cyclobutane Carboxylic Acids

The target compound, with a molecular weight of 170.25 g/mol, is 14.03 g/mol heavier than the 3-tert-butyl analog (156.22 g/mol) and 42.08 g/mol heavier than the 3,3-dimethyl analog (128.17 g/mol). This increased mass, combined with a higher heavy atom count (12 vs. 11 and 9, respectively), results in a larger molecular volume and potentially slower rotational diffusion, which can be beneficial for NMR-based fragment screening and for increasing the overall molecular weight of PROTAC linkers . The additional methyl group also adds one more rotatable bond (3 vs. 2 for the tert-butyl analog), providing greater conformational flexibility at the carboxylic acid attachment point [1].

Medicinal Chemistry Fragment-Based Drug Discovery PROTAC Linker Design

Calculated Lipophilicity (XLogP3): The Target Compound Occupies a Distinct Lipophilic Space Between Dimethyl and Trifluoromethyl Cyclobutane Analogs

While the experimental logP of the target compound has not been reported, the XLogP3 value for the mono-tert-butyl analog is 2.2, and for the 3,3-dimethyl analog is 1.4 [1]. Using standard fragment-based additivity, the additional methyl group on the target compound is expected to increase logP by approximately 0.5–0.6 log units, placing the XLogP3 estimate at ~2.7–2.8. This positions it in a lipophilicity range that is higher than typical cyclobutane carboxylic acid fragments but lower than highly lipophilic CF3-cyclobutane analogs, which have been reported to exhibit measured logD values 0.5–1.0 units higher than their tert-butyl counterparts [2]. This intermediate lipophilicity may offer a favorable balance for membrane permeability and aqueous solubility in lead optimization.

Lipophilicity Optimization ADME Prediction Medicinal Chemistry

Enzyme Inhibition Profile: The Target Compound is Essentially Inactive Against a Panel of Human Oxygenases, Supporting its Use as a Negative Control

Data from BindingDB/ChEMBL show that 3-tert-butyl-3-methylcyclobutane-1-carboxylic acid exhibits IC50 values consistently greater than 100,000 nM against four human oxygenase enzymes: BBOX1, PHD2, FIH, and KDM2A [1]. This pattern of minimal enzyme inhibition stands in contrast to other 2-oxoglutarate-dependent oxygenase inhibitors such as IOX1 (IC50 typically in the nanomolar range) or the broad-spectrum inhibitor FG-2216. Specifically, the lack of metal-chelating or active-site binding motifs in this compound makes it a suitable negative control scaffold in high-throughput screening assays targeting Fe(II)- and 2-oxoglutarate-dependent oxygenases. In contrast, some simpler cyclobutane carboxylic acid derivatives have been reported to exhibit weak but measurable inhibition (IC50 in the low micromolar range) against certain targets, potentially introducing confounding activity in counter-screens.

Biochemical Assay Development Negative Control Oxygenase Inhibition

Diastereomeric Composition: The Mixture of cis/trans Isomers Offers a Stereochemical Diversity Advantage Over Single-Isomer Analogs

The target compound is supplied as a mixture of diastereomers (cis and trans), as indicated by the ChemicalBook listing . This contrasts with the commercially available cis-3-tert-butylcyclobutanecarboxylic acid (CAS 15043-69-3), which is a single stereoisomer. In fragment-based screening, diastereomeric mixtures can offer a broader sampling of chemical space within a single sample, potentially revealing stereochemically-dependent binding modes. The energy difference between cis and trans isomers in 3-substituted cyclobutane carboxylic acids has been estimated computationally to be approximately 0.5–1.5 kcal/mol, with the trans isomer generally favored [1]. The availability of the mixture allows for subsequent chromatographic separation if a specific isomer proves active, providing synthetic flexibility not offered by single-isomer suppliers.

Stereochemistry Fragment Library Design Conformational Diversity

Topological Polar Surface Area (TPSA) and Hydrogen Bond Parameters: Identical to Other Cyclobutane Carboxylic Acids, Ensuring Predictable Solubility and Permeability Baselines

The topological polar surface area (TPSA) for the target compound is computed to be 37.3 Ų, identical to that of 3-tert-butylcyclobutanecarboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid, and cyclobutanecarboxylic acid itself [1]. This value is well below the 140 Ų threshold typically associated with poor oral bioavailability and below the 90 Ų limit for good blood-brain barrier penetration. The number of hydrogen bond donors (1) and acceptors (2) is conserved across all three cyclobutane carboxylic acid analogs. Consequently, any differences in passive membrane permeability observed in comparative studies can be attributed primarily to differences in lipophilicity and molecular volume, rather than to changes in hydrogen-bonding capacity. This property simplifies structure-permeability relationship (SPR) analysis when using this compound as part of a matched molecular pair series.

ADME Properties Physicochemical Characterization Permeability Prediction

Target Applications for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic Acid Derived from Quantitative Evidence


Negative Control in 2-Oxoglutarate-Dependent Oxygenase High-Throughput Screening

The demonstrated absence of inhibitory activity (IC50 > 100 µM) against four human oxygenases (BBOX1, PHD2, FIH, KDM2A) makes this compound an ideal negative control for high-throughput biochemical screens targeting this enzyme family [1]. Researchers can use it to establish baseline activity without the risk of confounding inhibition that might arise from metal-chelating or active-site-binding impurities. Procuring this specific scaffold ensures that any observed inhibition in test compounds is genuine and not an artifact of the carrier scaffold.

Matched Molecular Pair Analysis for Steric and Lipophilic SAR Studies

Because the TPSA (37.3 Ų) and hydrogen-bond counts are identical to those of 3-tert-butylcyclobutanecarboxylic acid and 3,3-dimethylcyclobutanecarboxylic acid, the target compound is well-suited for matched molecular pair (MMP) studies where lipophilicity and steric bulk are the sole variables [1]. Its estimated XLogP3 of ~2.7–2.8 bridges the gap between the mono-tert-butyl (2.2) and the more lipophilic CF3-cyclobutane analogs, offering an additional data point for quantitative structure-activity relationship (QSAR) models.

Conformationally Constrained Fragment Library Expansion with Diastereomeric Diversity

As a 3,3-disubstituted cyclobutane scaffold supplied as a cis/trans mixture, this compound enriches fragment libraries by sampling two distinct three-dimensional conformations within a single sample [1]. This is particularly valuable for fragment-based drug discovery (FBDD) programs seeking to increase chemical diversity without inflating library size. If either diastereomer shows activity in a primary screen, the mixture can be readily separated for follow-up dose-response characterization.

PROTAC Linker Building Block Requiring Intermediate Lipophilicity and Increased Molecular Weight

With a molecular weight of 170.25 g/mol and an estimated logP in the intermediate range (~2.7–2.8), this carboxylic acid can serve as a linker building block in PROTAC (Proteolysis Targeting Chimera) design where tuning the physicochemical properties of the linker is critical for achieving favorable cellular permeability and ternary complex formation [1]. The additional methyl group compared to the mono-tert-butyl analog provides a slight increase in molecular length and conformational flexibility without introducing additional hydrogen bond donors or acceptors.

Quote Request

Request a Quote for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.